4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline
Overview
Description
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline is an organic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and an aniline moiety connected via a methylene bridge
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
For instance, addition of H+ ions to pyrazoles results in the formation of pyrazolium ions which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated .
Biochemical Pathways
For instance, some pyrazole derivatives have been found to inhibit the enzyme acetylcholinesterase (AChE), which plays a crucial role in neurodegenerative disorders .
Pharmacokinetics
The molecular weight of the compound is 18724 g/mol , which is within the optimal range for oral bioavailability.
Result of Action
For instance, some pyrazole derivatives have been found to have preventive effects on myocardial injury following ischemia and reperfusion in patients with acute myocardial infarction .
Action Environment
Factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities of some pyrazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline typically involves the alkylation of 3,5-dimethyl-1H-pyrazole with a suitable benzyl halide, followed by a nucleophilic substitution reaction with aniline. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the aniline form.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the aniline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the aniline moiety.
Substitution: Halogenated derivatives of the aniline ring.
Scientific Research Applications
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with various biomolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
- 4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline
- 4-[(1-Phenyl-1H-pyrazol-4-yl)methyl]aniline
- 3-{1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl}benzoic acid dihydrochloride
Comparison: 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and binding properties. Compared to its analogs, it may exhibit different pharmacological profiles or material properties, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9-7-10(2)15(14-9)8-11-3-5-12(13)6-4-11/h3-7H,8,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUSCRKGELSGLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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